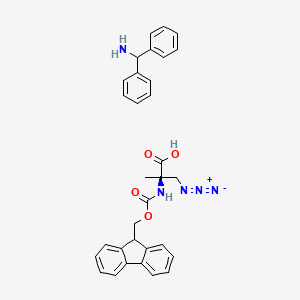
Fmoc-beta-azido-d-aib-oh bha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-azido-d-aib-oh bha is a compound used in peptide synthesis. It is a derivative of amino acids and is often employed in the preparation of azidopeptides. The compound’s full name is 9-fluorenylmethyloxycarbonyl-beta-azido-d-alpha-aminoisobutyric acid, benzylhydrylamine salt. It is known for its role in click chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-azido-d-aib-oh bha typically involves the protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The azido group is introduced through a diazo transfer reaction. The synthetic pathway often starts from d-serine, which undergoes several reaction steps to form the final product . The reaction conditions usually involve the use of copper(I) iodide as a catalyst in the Huisgen 1,3-dipolar cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The compound is typically produced in multigram quantities within a week or two .
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-azido-d-aib-oh bha undergoes several types of chemical reactions, including:
Click Reactions: The azido group participates in click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in click reactions.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate (HBTU): Used in peptide coupling reactions.
Diisopropylethylamine (DIPEA): Used as a base in coupling reactions.
Major Products Formed
1,2,3-Triazoles: Formed through click reactions with alkynes.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Fmoc-beta-azido-d-aib-oh bha has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins through click chemistry.
Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Fmoc-beta-azido-d-aib-oh bha involves the formation of 1,2,3-triazoles through click chemistry. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring . This reaction is highly specific and efficient, making it a valuable tool in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-azido-l-alanine: Another azido amino acid used in peptide synthesis.
Fmoc-beta-azido-l-homoalanine: Similar in structure and used in similar applications.
Fmoc-beta-azido-l-ornithine: Used in the synthesis of cyclic peptides.
Fmoc-beta-azido-l-lysine: Employed in the development of peptide-based drugs.
Uniqueness
Fmoc-beta-azido-d-aib-oh bha is unique due to its specific structure, which includes a beta-azido group and a d-alpha-aminoisobutyric acid moiety. This structure allows for the formation of stable triazole rings through click chemistry, making it highly valuable in peptide synthesis .
Properties
IUPAC Name |
(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFFMAXTTQMCNP-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














